molecular formula C18H16N2O5 B353055 methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate CAS No. 851989-25-8

methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate

Cat. No.: B353055
CAS No.: 851989-25-8
M. Wt: 340.3g/mol
InChI Key: VWPXUFYOECQTHF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate (CAS: 851989-25-8) features a benzoxazolone ring fused to a propanoyl group, which is linked via an amide bond to a methyl-substituted benzoate ester. Its molecular formula is C₁₈H₁₆N₂O₅ (molecular weight: 340.335 g/mol), with a single isotopic mass of 340.105922 . The benzoxazolone moiety (2-oxo-1,3-benzoxazol-3(2H)-yl) is a heterocyclic system known for its electron-deficient nature, enabling interactions with biological targets or metal catalysts.

For example, and describe the use of polyphosphoric acid (PPA) and aromatic amines to construct benzoxazole cores .

Properties

IUPAC Name

methyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-24-17(22)12-6-2-3-7-13(12)19-16(21)10-11-20-14-8-4-5-9-15(14)25-18(20)23/h2-9H,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPXUFYOECQTHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid

  • Structure: Replaces the methyl benzoate group with a propanoic acid (C₁₀H₉NO₄, MW: 207.18 g/mol) .
  • The absence of the aromatic benzoate moiety reduces steric bulk, possibly altering binding affinity in biological systems.
  • Applications: Propanoic acid derivatives are often intermediates in drug synthesis or ligands for metal coordination .

Methyl 4-({3-[3-Oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate

  • Structure : Substitutes benzoxazolone with benzisothiazolone (C₁₈H₁₆N₂O₄S, MW: 356.4 g/mol) .
  • Key Differences :
    • Replacement of oxygen with sulfur in the heterocycle (oxazole → isothiazole) modifies electronic properties (e.g., increased electron density).
    • The 4-position substitution on the benzoate (vs. 2-position in the target compound) may influence molecular symmetry and intermolecular interactions.
  • Applications : Benzisothiazolones are explored for antimicrobial or anti-inflammatory activity .

3-[6-(Aminosulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic Acid

  • Structure : Introduces a sulfonamide group at the 6-position of the benzoxazolone ring (C₁₀H₉N₂O₆S, MW: 285.25 g/mol) .
  • The propanoic acid tail (vs. propanoyl-amino benzoate) shortens the aliphatic chain, reducing conformational flexibility.
  • Applications : Sulfonamide-containing compounds are prevalent in diuretics, antivirals, and carbonic anhydrase inhibitors .

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid

  • Structure : Features a nitro group at the 6-position of the benzoxazolone (C₁₀H₈N₂O₆, MW: 252.18 g/mol) .
  • Increased molecular weight and polarity compared to the non-substituted analog .
  • Applications : Nitro groups are often prodrug moieties or modulators of redox activity.

Fosifidancitinib

  • Structure : Contains a benzoxazolone core linked to a pyrimidine and phosphate group (C₂₃H₂₃FN₅O₈P, MW: 563.42 g/mol) .
  • Key Differences :
    • The extended structure includes a Janus kinase (JAK)-targeting pyrimidine, enabling therapeutic use as a JAK inhibitor .
    • The phosphate group enhances solubility for oral administration.
  • Applications : Approved or investigational drugs for autoimmune diseases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Modifications Potential Applications References
Target Compound C₁₈H₁₆N₂O₅ 340.335 Benzoxazolone, methyl benzoate, amide 2-position benzoate ester Medicinal chemistry, materials
3-(2-Oxo-1,3-benzoxazol-3-yl)propanoic Acid C₁₀H₉NO₄ 207.18 Benzoxazolone, carboxylic acid Shorter chain, no aromatic ester Drug intermediates, ligands
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2-yl]propanoyl}amino)benzoate C₁₈H₁₆N₂O₄S 356.4 Benzisothiazolone, methyl benzoate Sulfur substitution, 4-position benzoate Antimicrobial agents
3-[6-(Aminosulfonyl)-2-oxo-benzoxazol-3-yl]propanoic Acid C₁₀H₉N₂O₆S 285.25 Benzoxazolone, sulfonamide, carboxylic acid 6-sulfonamide substitution Enzyme inhibitors
Fosifidancitinib C₂₃H₂₃FN₅O₈P 563.42 Benzoxazolone, pyrimidine, phosphate JAK-targeting pharmacophore Autoimmune disease therapy

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Electron-Deficient Cores : The benzoxazolone ring’s electron deficiency (evident in the target compound and fosifidancitinib) facilitates π-π stacking with aromatic residues in proteins, a feature critical for kinase inhibition .
    • Substituent Effects : Nitro or sulfonamide groups (e.g., ) enhance interactions with polar active sites, while ester vs. acid groups modulate pharmacokinetics.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , utilizing PPA-mediated cyclization or amide coupling .

Biological Activity

Methyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13N1O4
  • CAS Number : 773098-91-2

The compound features a benzoxazole moiety, which is known for its fluorescent properties and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Activity Type
Compound A32Antibacterial (B. subtilis)
Compound B16Antifungal (C. albicans)
Compound C64Antibacterial (E. coli)

The minimal inhibitory concentrations (MIC) indicate that while some derivatives are potent against specific pathogens, their efficacy varies significantly based on structural modifications.

Anticancer Activity

Benzoxazole derivatives have also been investigated for their anticancer properties. A comprehensive study highlighted that various benzoxazole compounds demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancers .

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMCF-75.0
Compound EA54910.0
Compound FHepG28.5

The IC50 values suggest that certain derivatives can effectively inhibit cell proliferation in cancer cells, making them potential candidates for further development as anticancer agents.

The biological activity of this compound may involve interaction with specific molecular targets within cells. For instance, it may inhibit enzymes crucial for microbial growth or interfere with cellular signaling pathways in cancer cells .

Case Studies

Several studies have explored the therapeutic potential of benzoxazole derivatives:

  • Antimicrobial Screening : A study screened various benzoxazole compounds against common bacterial strains and found that specific substitutions on the benzoxazole ring enhanced antibacterial activity .
  • Anticancer Evaluation : Research involving the application of benzoxazole derivatives on cancer cell lines revealed significant cytotoxicity, with structure–activity relationships indicating that certain functional groups enhance efficacy .

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